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Compound of Interest

Compound Name: 6-Chlorocinnoline

CAS No.: 17404-91-0

Cat. No.: B175051 Get Quote

Executive Summary
6-Chlorocinnoline (CAS: 17404-91-0) is a halogenated benzo[c]pyridazine derivative serving

as a critical scaffold in medicinal chemistry.[1] Distinguished by its 1,2-diazanaphthalene core,

it functions as a bioisostere for quinoline and isoquinoline, offering unique electronic properties

and hydrogen-bonding capabilities that modulate potency and metabolic stability in drug

candidates.[1]

This guide details the physicochemical identity, validated synthesis protocols, and reactivity

profiles of 6-chlorocinnoline, specifically tailored for application in kinase inhibitor

development (e.g., BTK, ATM) and scaffold hopping strategies.

Chemical Identity & Physicochemical Properties[2]
[3][4][5]
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Property Data

CAS Number 17404-91-0

IUPAC Name 6-Chlorocinnoline

Molecular Formula C₈H₅ClN₂

Molecular Weight 164.59 g/mol

SMILES Clc1ccc2nwncc2c1

Appearance Yellow crystalline solid / needles

Melting Point 129–131 °C (Lit.)[1]

Solubility
Soluble in CHCl₃, DMSO, MeOH; sparingly

soluble in water

pKa (Predicted) ~2.3 (Protonation at N-1)

Key Hazards GHS07 (Irritant); H302, H315, H319, H335

Synthetic Methodologies
Primary Route: Indazole Ring Expansion
This method is preferred for generating high-purity 6-chlorocinnoline suitable for biological

screening.[1] It utilizes a rearrangement of 2H-indazole-3-carbaldehyde tosylhydrazone,

avoiding the formation of regioisomers common in direct condensation methods.[1]

Mechanism: The reaction proceeds via the formation of a carbene intermediate generated from

the tosylhydrazone, which undergoes ring expansion to form the cinnoline core.[1]

Protocol:

Precursor Preparation: Synthesize 5-chloro-2H-indazole-3-carbaldehyde tosylhydrazone

from the corresponding indazole aldehyde.

Deprotonation: Suspend the tosylhydrazone (1.0 equiv) in anhydrous THF. Add Sodium

Hydride (NaH, 60% dispersion, 1.2 equiv) at 0°C under Argon. Stir for 30 minutes until gas

evolution ceases.
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Solvent Exchange: Evaporate THF under reduced pressure and redissolve the anion in 1,2-

dichlorobenzene (high-boiling solvent).

Thermolysis: Heat the solution to 200°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for

the disappearance of the starting material.

Workup: Cool to room temperature. Flash chromatography on silica gel (Gradient: 10-30%

EtOAc in Hexanes) yields 6-chlorocinnoline as yellow needles.[1]

Alternative Route: Thermal Cyclization of Triazenes
A direct route involving the Richter-type cyclization of o-alkynylaryl diazonium precursors.[1]

Precursor: 1-(2-Ethynyl-4-chlorophenyl)-3,3-diethyltriazene.[1]

Conditions: Reflux in 1,2-dichlorobenzene at 180°C.

Yield: ~58%.[1][2]

Note: This method requires careful handling of potentially explosive diazonium/triazene

intermediates.[1]

Reactivity & Functionalization Map
The 6-chlorocinnoline scaffold presents three distinct vectors for chemical modification,

enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.[1]
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Functionalization Logic
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Figure 1: Functionalization vectors of 6-chlorocinnoline. The C-4 position is highly

electrophilic, while the C-6 chlorine atom serves as a handle for palladium-catalyzed cross-

couplings.[1]

C-4 Functionalization (Nucleophilic Aromatic
Substitution)
The C-4 position is electron-deficient due to the adjacent nitrogen (N-2).[1]

Reaction: SNAr with amines or alkoxides.[1]

Application: Synthesis of 4-amino-6-chlorocinnoline (CAS 90002-02-1), a key intermediate

for kinase inhibitors.[1]

Conditions: Heating with primary/secondary amines in EtOH or DMF.[1]

C-6 Diversification (Cross-Coupling)
The chlorine atom at C-6 is stable under standard conditions but reactive in Pd-catalyzed

cycles.[1]

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.[1]
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Buchwald-Hartwig: Amination to introduce solubilizing groups.[1]

Selectivity: C-6 coupling can be performed after C-4 functionalization to prevent

chemoselectivity issues.[1]

Medicinal Chemistry Applications
Scaffold Hopping & Bioisosterism
Cinnoline is often used to replace quinoline or isoquinoline cores to improve physicochemical

properties:

Solubility: The additional nitrogen atom increases polarity and water solubility (logP

reduction).

H-Bonding: N-2 acts as a hydrogen bond acceptor, potentially engaging distinct residues in

the ATP-binding pocket of kinases.[1]

Case Study: Kinase Inhibition
Derivatives of 6-chlorocinnoline have shown potency against:

BTK (Bruton's Tyrosine Kinase): 4-aminocinnoline-3-carboxamides have been identified as

potent, selective inhibitors.[1] The 6-chloro substituent often occupies a hydrophobic pocket

(e.g., the gatekeeper region), improving binding affinity.

ATM (Ataxia Telangiectasia Mutated) Kinase: Cinnoline-3-carboxamides serve as highly

selective ATM inhibitors, used in combination with topoisomerase inhibitors (e.g., irinotecan)

for cancer therapy.[1]

Safety & Handling (MSDS Highlights)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1][2]
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H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Handling: Use only in a chemical fume hood. Avoid dust formation.[1] Wear nitrile gloves and

safety goggles.[1]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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